molecular formula C4H4N6O5 B2773766 Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- CAS No. 98778-15-5

Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-

Cat. No.: B2773766
CAS No.: 98778-15-5
M. Wt: 216.113
InChI Key: OOSDUBRPGZBAMV-UHFFFAOYSA-N
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Description

Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- is a heterocyclic compound with the molecular formula C4H4N6O5. This compound is known for its unique structural features and potential applications in various fields of scientific research. The presence of nitro groups and the furazano-pyrazine ring system contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- can be achieved through several methods. One common approach involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazino[5,4-b]azepine-3,8(4H,9H)-dione with nitric acid and sulfuric acid. This reaction yields the desired compound as a yellow solid. The reaction conditions typically involve controlled temperatures and the use of concentrated acids to ensure the complete nitration of the starting material.

Chemical Reactions Analysis

Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, sulfuric acid, and various nucleophiles. For example, the compound can be reduced using aluminum, zinc, or magnesium in hydrochloric acid or ammonium chloride solution to yield different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds. In biology and medicine, its derivatives have been studied for their potential therapeutic properties, including antimicrobial and anticancer activities . In the industrial sector, the compound’s unique structural features make it a candidate for the development of high-energy materials and explosives .

Mechanism of Action

The mechanism of action of Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- involves its interaction with molecular targets and pathways within biological systems. The furazan ring has a deactivating effect on the amine functions of the compound, which influences its reactivity and interactions with other molecules . The presence of nitro groups also plays a role in its chemical behavior, contributing to its potential as a high-energy material.

Comparison with Similar Compounds

Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- can be compared with other similar compounds, such as 5,6-dichlorofurazano[3,4-b]pyrazine and 1,2,3-triazolo[4,5-e]furazano[3,4-b]pyrazine . These compounds share the furazano-pyrazine ring system but differ in their substituents and chemical properties. The unique combination of nitro groups and the tetrahydro structure in Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro- distinguishes it from its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

4,7-dinitro-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O5/c11-9(12)7-1-2-8(10(13)14)4-3(7)5-15-6-4/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSDUBRPGZBAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NON=C2N1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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